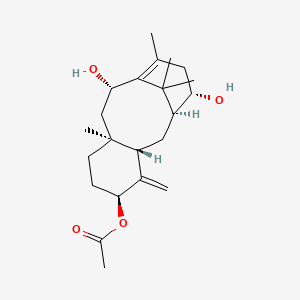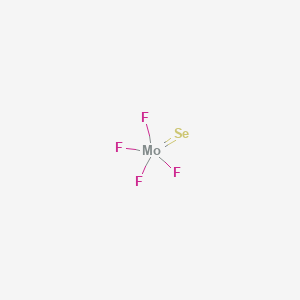
N-Methylpethidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpethidine, also known as N-methyl-4-phenylpiperidine-4-carboxylate, is a synthetic opioid analgesic. It is structurally related to meperidine (also known as pethidine) and is used for its analgesic properties. This compound is known for its potent pain-relieving effects and is often used in medical settings for the management of moderate to severe pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpethidine typically involves the N-methylation of meperidine. One common method is the reductive N-methylation of meperidine using formaldehyde and formic acid. The reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process often includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-Methylpethidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Methylpethidine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying opioid receptor interactions and synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its analgesic properties and potential therapeutic uses.
Industry: Utilized in the development of new analgesic drugs and pain management therapies.
Mechanism of Action
N-Methylpethidine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation and relief.
Comparison with Similar Compounds
Similar Compounds
Meperidine (Pethidine): Structurally similar but lacks the N-methyl group.
Fentanyl: Another synthetic opioid with a different structural framework but similar analgesic properties.
Morphine: A naturally occurring opioid with a different chemical structure but similar pharmacological effects.
Uniqueness
N-Methylpethidine is unique due to its specific structural modifications, which enhance its binding affinity to opioid receptors and its overall analgesic potency. Compared to meperidine, the N-methyl group in this compound provides a distinct pharmacokinetic profile, making it a valuable compound in pain management research.
Properties
CAS No. |
52760-99-3 |
|---|---|
Molecular Formula |
C10H20INO2 |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-4-13-10(12)9-5-7-11(2,3)8-6-9;/h9H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BXEPTAGEPPHUDX-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C1CC[N+](CC1)(C)C.[I-] |
Canonical SMILES |
CCOC(=O)C1CC[N+](CC1)(C)C.[I-] |
Synonyms |
chloride of N-methylpethidine N-(methyl-11C)pethidine N-methyldemerol N-methylmeperidine N-methylpethidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1235058.png)
![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)
![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)

![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)


![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)




